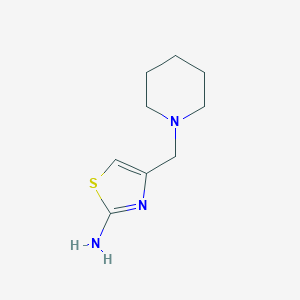

4-(Piperidin-1-ylmethyl)thiazol-2-amine

Vue d'ensemble

Description

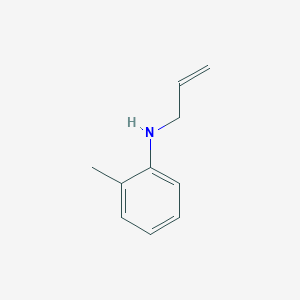

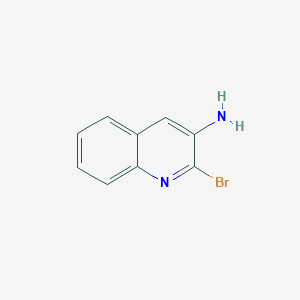

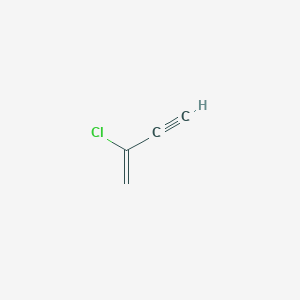

The compound "4-(Piperidin-1-ylmethyl)thiazol-2-amine" is a chemical entity that belongs to a class of compounds with a thiazole core structure and a piperidine moiety. This structure is significant in medicinal chemistry due to its presence in various biologically active compounds. The thiazole ring is a five-membered heterocycle containing both sulfur and nitrogen, while the piperidine ring is a six-membered nitrogen-containing heterocycle. The combination of these rings often results in compounds with interesting pharmacological properties.

Synthesis Analysis

The synthesis of related compounds has been described in several studies. For instance, the synthesis of N-(4-piperidinyl)-1H-benzimidazol-2-amines involved cyclodesulfurization of thioureas followed by alkylation, reductive amination, or oxirane ring-opening reactions . Another study reported the synthesis of piperidine imino-C-glycosides through a stereoselective addition of 2-thiazolylmagnesium bromide to an N-glycosylhydroxylamine, followed by intramolecular cyclization . These methods highlight the versatility of thiazole and piperidine derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of thiazol-2-amine derivatives has been explored using quantum chemical analysis, revealing the existence of dynamic tautomerism and divalent N(I) character in some isomeric structures . The crystal structure of a related compound, N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, showed that the benzothiazol and imidazol rings are planar with a small dihedral angle, and the piperidine ring adopts a chair conformation .

Chemical Reactions Analysis

The chemical reactivity of thiazol-2-amine derivatives is influenced by the presence of the thiazole and piperidine rings. These compounds can undergo various chemical reactions, such as cycloadditions, to form complex structures like sulfamidate-fused piperidin-4-ones . The thiazole moiety can also be involved in the formation of antifungal and antibacterial agents through reactions with bromoacetyl compounds and thioureas .

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-(Piperidin-1-ylmethyl)thiazol-2-amine" derivatives are not explicitly detailed in the provided papers. However, the related compounds exhibit a range of biological activities, which suggests that they have distinct physicochemical characteristics that enable them to interact with biological targets. For example, some thiazolidinone derivatives have shown selective in vitro antitumoral activity and the ability to inhibit cancer cell growth in preclinical models . The pharmacological properties of these compounds are likely influenced by their molecular structure, solubility, and stability, which are critical factors in drug design and development.

Propriétés

IUPAC Name |

4-(piperidin-1-ylmethyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3S/c10-9-11-8(7-13-9)6-12-4-2-1-3-5-12/h7H,1-6H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHQPZGLNMNUGFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354284 | |

| Record name | 4-Piperidin-1-ylmethyl-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Piperidin-1-ylmethyl)thiazol-2-amine | |

CAS RN |

17386-10-6 | |

| Record name | 4-(1-Piperidinylmethyl)-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17386-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidin-1-ylmethyl-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(piperidin-1-ylmethyl)-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Cyclohex-1-en-1-yl)ethyl]benzene](/img/structure/B101615.png)

![5,6-dichloro-1H-benzo[d]imidazole-2-thiol](/img/structure/B101616.png)